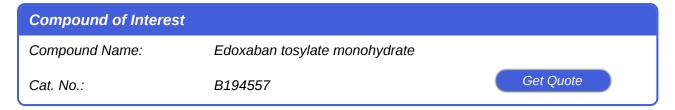


An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban, a direct, selective, and reversible inhibitor of Factor Xa, is a novel oral anticoagulant pivotal in the prevention and treatment of thromboembolic disorders. Marketed as its tosylate monohydrate salt to enhance its pharmaceutical properties, a thorough understanding of its physicochemical characteristics is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of **Edoxaban tosylate monohydrate**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

Edoxaban tosylate monohydrate presents as a white to pale yellowish-white crystalline powder.[1][2] Its molecular formula is C31H40CIN7O8S2, with a corresponding molecular weight of 738.27 g/mol .[3][4][5][6][7]

Data Presentation

The quantitative physicochemical data for **Edoxaban tosylate monohydrate** are summarized in the tables below for ease of reference and comparison.



Table 1: Solubility of Edoxaban Tosylate Monohydrate

Solvent/Medium	Solubility	Temperature	Reference
Water	Slightly soluble[2]; 2.7 g/kg of solution	Room Temperature	[2]
pH 3-5 Buffer	Slightly soluble	Not Specified	[2]
pH 6-7 Buffer	Very slightly soluble	Not Specified	[2]
pH 8-9 Buffer	Practically insoluble	Not Specified	[2]
Dimethyl Sulfoxide (DMSO)	Soluble[1]; ≥36.9 mg/mL	Not Specified	[1][8]
Ethanol (EtOH)	≥5.78 mg/mL (with ultrasonic and warming)	Not Specified	[8]
Chloroform	Very slightly soluble	Not Specified	[9]
Methanol	Slightly soluble (sonicated)	Not Specified	[10]
Acetonitrile	0.56 g/Kg of solution	Room Temperature	

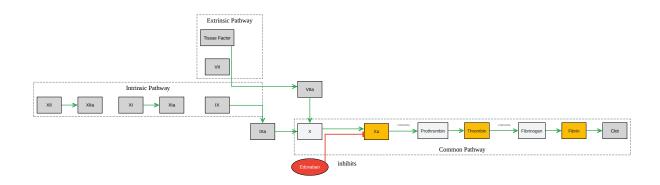
Table 2: Key Physicochemical Parameters of Edoxaban Tosylate Monohydrate

Parameter	Value	Reference
Melting Point	218-225 °C[1]; 245-248 °C (decomposes)[2]; >252°C (decomposes)[9]; >255°C[10]	[1][2][9][10]
pKa (Strongest Basic)	6.33 (predicted)[11]; 6.7[2][12]	[2][11][12]
pKa (Strongest Acidic)	10.74 (predicted)	[11]
logP	0.9 - 1.61 (predicted)	[11][12]



Mechanism of Action

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.



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Mechanism of action of Edoxaban as a direct Factor Xa inhibitor.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **Edoxaban tosylate monohydrate** are provided below.

Solubility Determination (Shake-Flask Method)



Objective: To determine the equilibrium solubility of **Edoxaban tosylate monohydrate** in various aqueous and organic solvents.

Materials:

- Edoxaban tosylate monohydrate powder
- Volumetric flasks and pipettes
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- · HPLC system with UV detector
- Syringe filters (0.45 μm)
- Solvents: Purified water, pH buffers (1.2, 4.5, 6.8), Dimethyl Sulfoxide (DMSO), Ethanol.

- · Prepare stock solutions of the solvents.
- Add an excess amount of Edoxaban tosylate monohydrate to a series of scintillation vials.
- Add a known volume of each solvent to the respective vials.
- Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to sediment the undissolved solid.



- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved Edoxaban tosylate monohydrate.
- Calculate the solubility in mg/mL or other appropriate units.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of **Edoxaban tosylate monohydrate**.

Materials:

- Edoxaban tosylate monohydrate powder, finely ground
- Capillary tubes (closed at one end)
- Melting point apparatus with a calibrated thermometer or digital temperature display
- Mortar and pestle

- Ensure the Edoxaban tosylate monohydrate sample is dry and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to a temperature approximately 10-15°C below the expected melting point.
- Then, adjust the heating rate to 1-2°C per minute.
- Observe the sample through the magnifying lens.



- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating and record the temperature at which the last solid particle melts (the clear point).
- The melting range is the interval between the onset and the clear point.

Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)

Objective: To characterize the crystalline form of **Edoxaban tosylate monohydrate**.

Materials:

- Edoxaban tosylate monohydrate powder
- X-ray powder diffractometer with a Cu Kα radiation source
- Sample holder (e.g., zero-background silicon wafer)
- Spatula

- Gently grind the **Edoxaban tosylate monohydrate** sample to a fine powder to ensure random orientation of the crystallites.
- Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.
- Place the sample holder into the diffractometer.
- Set the instrument parameters for data collection. A typical setting would be:
 - Voltage: 40 kV
 - Current: 40 mA



Scan range (2θ): 2° to 40°

Step size: 0.02°

Scan speed: 1-2°/minute

- Initiate the X-ray scan and collect the diffraction data.
- Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities.
- Compare the obtained diffractogram with known patterns of Edoxaban tosylate monohydrate polymorphs (e.g., Form I) to identify the crystalline form.

Stability Analysis (Forced Degradation Studies)

Objective: To evaluate the stability of **Edoxaban tosylate monohydrate** under various stress conditions to identify potential degradation products and pathways.

Materials:

- Edoxaban tosylate monohydrate
- Hydrochloric acid (e.g., 0.1 N)
- Sodium hydroxide (e.g., 0.1 N)
- Hydrogen peroxide (e.g., 3%)
- Temperature-controlled oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- · Volumetric flasks, pipettes, and vials



- Acid Hydrolysis: Dissolve a known amount of Edoxaban tosylate monohydrate in a solution of hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.
- Base Hydrolysis: Dissolve a known amount of the drug in a solution of sodium hydroxide.
 Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Collect samples at intervals, neutralize, and analyze by HPLC.
- Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide. Keep the solution at room temperature for a specific time. Take samples at different time points and analyze by HPLC.
- Thermal Degradation: Expose a solid sample of Edoxaban tosylate monohydrate to a high temperature (e.g., 80°C) in a temperature-controlled oven for a predetermined period.
 Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
- Photolytic Degradation: Expose a solid sample or a solution of the drug to UV and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines. Analyze the exposed sample by HPLC.
- Analysis: For all stressed samples, use a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of the degradation products.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of **Edoxaban tosylate monohydrate**. The tabulated data offers a quick reference for key parameters, while the comprehensive experimental protocols serve as a practical resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these properties is crucial for ensuring the quality, safety, and efficacy of Edoxaban-containing drug products.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Edoxaban Tosylate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194557#physicochemical-properties-of-edoxaban-tosylate-monohydrate]

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